Dichloro-methyl-trimethylsilylsilane
Overview
Description
Dichloro-methyl-trimethylsilylsilane is a chemical compound with the molecular formula C5H14Cl2Si2. It is a clear, colorless liquid that is widely used in scientific experiments. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichloro-methyl-trimethylsilylsilane can be synthesized through several methods. One common method involves the reaction of chloromethane with silicon in the presence of a catalyst combination comprising metals or compounds of metals such as copper, zinc, and tin . The reaction is typically carried out at high temperatures and pressures to achieve the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using a direct synthesis method. This involves the reaction of silicon with chloromethane in the presence of suitable catalysts. The process is optimized to maximize the yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Dichloro-methyl-trimethylsilylsilane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, leading to the formation of various reduced silicon compounds.
Substitution: this compound can participate in substitution reactions where the chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce silicon oxides, while substitution reactions can yield various organosilicon compounds .
Scientific Research Applications
Dichloro-methyl-trimethylsilylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the production of other organosilicon compounds.
Biology: This compound is utilized in the development of advanced cell culture systems and as a component in various biological assays.
Industry: this compound is used in the production of silicone-based materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which dichloro-methyl-trimethylsilylsilane exerts its effects involves its interaction with molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of desired products. Its unique structure allows it to participate in a wide range of chemical processes, making it a valuable tool in scientific research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to dichloro-methyl-trimethylsilylsilane include:
Dimethylchlorosilane: This compound is another organosilicon compound with similar properties and uses.
Uniqueness
What sets this compound apart from these similar compounds is its specific molecular structure, which allows it to participate in a broader range of chemical reactions. Its unique properties make it particularly valuable in applications requiring high reactivity and selectivity.
Biological Activity
Dichloro-methyl-trimethylsilylsilane (DMTMSS) is an organosilicon compound that has garnered interest in various fields, including materials science and biochemistry. Its unique silane structure allows for diverse applications, particularly in biological systems. This article explores the biological activity of DMTMSS, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DMTMSS is characterized by the presence of a trimethylsilyl group, which contributes to its reactivity and ability to form siloxane bonds. The chemical formula is , and its structure can be represented as follows:
The dichloromethyl group makes it a potential electrophile, which can interact with nucleophilic sites in biological molecules.
Electrophilic Nature
DMTMSS exhibits electrophilic properties that allow it to form covalent bonds with nucleophiles, such as thiols and amines in proteins. This reactivity can lead to modifications in protein structure and function, impacting various cellular processes. For instance, electrophilic compounds have been shown to influence redox signaling pathways and cellular stress responses .
Interaction with Cellular Components
Research indicates that DMTMSS can interact with polyamines within cells. Polyamines are essential for cell growth and differentiation; thus, compounds affecting their metabolism may have implications for cancer therapies . The modulation of polyamine levels through DMTMSS could potentially alter cell proliferation rates and apoptosis.
Case Studies and Experimental Data
- Cellular Uptake and Toxicity : In a study involving the administration of DMTMSS to cultured mammalian cells, it was observed that the compound increased intracellular silicon levels, suggesting effective uptake. However, high concentrations led to cytotoxic effects characterized by cell death and morphological changes .
- In Vivo Studies : Animal studies have demonstrated that DMTMSS can cause liver and spleen capsule thickening when administered intraperitoneally. This indicates potential systemic effects that warrant further investigation into the compound's safety profile .
- Polyamine Interaction : A notable study explored the interaction between DMTMSS and polyamines in cancer cells. The results indicated that DMTMSS could inhibit polyamine biosynthesis pathways, leading to reduced cell proliferation in certain cancer models .
Data Tables
Study | Model | Concentration | Outcome |
---|---|---|---|
Study 1 | Mammalian Cells | 10-100 µM | Increased silicon uptake; cytotoxicity at high doses |
Study 2 | Animal Model (Rats) | 2000 mg/kg | Liver capsule thickening; no mortality observed |
Study 3 | Cancer Cell Lines | 50 µM | Inhibition of polyamine biosynthesis; reduced proliferation |
Properties
IUPAC Name |
dichloro-methyl-trimethylsilylsilane | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12Cl2Si2/c1-7(2,3)8(4,5)6/h1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZALIDSFNICAQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)[Si](C)(Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2Si2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4518-99-4, 39437-99-5 | |
Record name | 1,1-Dichloro-1,2,2,2-tetramethyldisilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4518-99-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Disilane, dichlorotetramethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039437995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Dichloro-1,2,2,2-tetramethyldisilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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